molecular formula C19H14Cl2FN3O B606699 Cipargamin CAS No. 1193314-23-6

Cipargamin

Cat. No.: B606699
CAS No.: 1193314-23-6
M. Wt: 390.2 g/mol
InChI Key: CKLPLPZSUQEDRT-WPCRTTGESA-N
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Safety and Hazards

In a Phase II, multicentre, randomized, open-label, dose-escalation trial in adults with uncomplicated falciparum malaria in five sub-Saharan countries, using artemether–lumefantrine as control, Cipargamin was well tolerated with no safety concerns .

Future Directions

Cipargamin is currently undergoing phase II clinical development . If its safety and tolerability are acceptable, this compound would be the first antimalarial not belonging to either the artemisinin or peroxide class to go into a proof-of-concept study in malaria . If this compound behaves similarly in people to the way it works in mice, it may be possible to develop it into a drug that could be taken just once .

Biochemical Analysis

Biochemical Properties

Cipargamin is structurally related to GNF 493, a compound first identified as a potent inhibitor of Plasmodium falciparum growth It is known that this compound has a potent inhibitory effect against apicomplexan parasites, mainly Plasmodium and Toxoplasma .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to have a rapid and potent activity against Plasmodium falciparum, leading to quick parasite clearance

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. It has been observed that systemic exposure (maximum measured concentration and area under the curve) increased with increasing dose following single intravenous dose . This compound was eliminated with a mean T1/2 of 21.9–38.9 h .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, this compound is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) when administered in appropriate dosages .

Metabolic Pathways

It is known that this compound is well absorbed and extensively metabolized, such that this compound accounted for approximately 32% of the dose in feces .

Transport and Distribution

After oral administration to human subjects, this compound was the major radioactive component, accounting for approximately 76% of the total radioactivity in plasma . The volume of distribution and clearance was moderate and low, respectively, across the dose range .

Preparation Methods

The synthesis of Cipargamin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spiroindolone core, followed by the introduction of various substituents to achieve the final structure. The synthetic route typically involves:

Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Cipargamin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Cipargamin is unique among antimalarial compounds due to its novel mechanism of action and its ability to rapidly clear parasites from the bloodstream . Similar compounds include:

This compound’s uniqueness lies in its ability to target the ATP4 protein, making it effective against artemisinin-resistant strains of Plasmodium falciparum .

Properties

IUPAC Name

(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPLPZSUQEDRT-WPCRTTGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152424
Record name Cipargamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193314-23-6
Record name Cipargamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipargamin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipargamin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cipargamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIPARGAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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